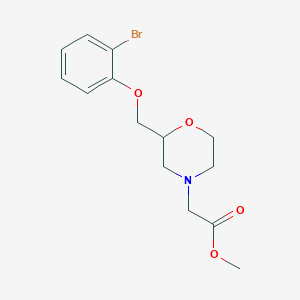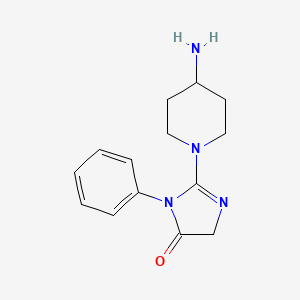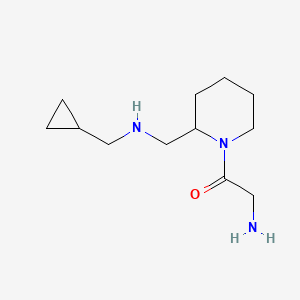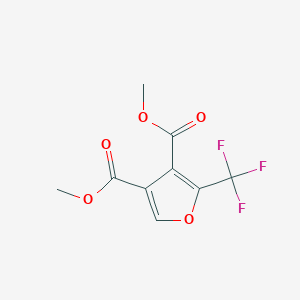
Dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often involve the use of solvents such as 1,4-dioxane at elevated temperatures (e.g., 160°C) to achieve good yields .
Industrial Production Methods
Industrial production of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization and recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation reactions can convert the compound into tetrahydrofuran derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as ruthenium (Ru) supported on HY zeolite are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydrofuran-2,5-dicarboxylic acid dimethyl ester.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials, including bioplastics and coatings.
Wirkmechanismus
The mechanism of action of dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity and potential therapeutic applications. The compound may also participate in redox reactions, influencing cellular pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,5-furandicarboxylate: Another furan derivative used in polymer synthesis.
Dimethyl 2,2’-bifuran-5,5’-dicarboxylate: A bifuran compound with applications in high-performance bioplastics.
Uniqueness
Dimethyl2-(trifluoromethyl)furan-3,4-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C9H7F3O5 |
|---|---|
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
dimethyl 2-(trifluoromethyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C9H7F3O5/c1-15-7(13)4-3-17-6(9(10,11)12)5(4)8(14)16-2/h3H,1-2H3 |
InChI-Schlüssel |
JWZBJJWESGRAQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=COC(=C1C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



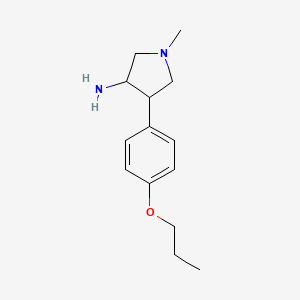

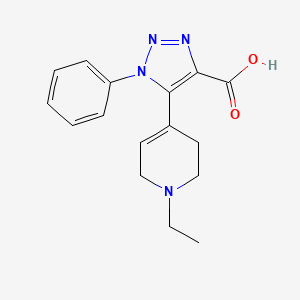
![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)


![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
